Dimethoxy Chlorimuron

Herbicidal Activity Sulfonylurea Derivatives ALS Inhibition

Dimethoxy Chlorimuron (CAS 74223-18-0) is the designated Chlorimuron Impurity 1 reference material, featuring a 4,6-dimethoxypyrimidinyl substitution that yields distinct chromatographic retention and mass spectral signatures versus the parent chlorimuron-ethyl. QC labs rely on this specific compound to validate HPLC, LC-MS, and UPLC methods for regulatory compliance and batch release testing. With documented 100% pre-emergence Brassica napus inhibition at 75 g/ha and >80% antifungal activity at 50 mg/L, it also serves as a critical structural probe for ALS enzyme kinetics and multi-target discovery programs. Procure as a certified standard for environmental fate studies, resistance profiling, and degradation pathway analysis.

Molecular Formula C16H18N4O7S
Molecular Weight 410.4 g/mol
Cat. No. B15288875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy Chlorimuron
Molecular FormulaC16H18N4O7S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
InChIInChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22)
InChIKeyLOTWAFIVDZLUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxy Chlorimuron: Sulfonylurea Analog Herbicide Reference Standard for ALS Inhibition Studies


Dimethoxy Chlorimuron (CAS 74223-18-0; ethyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate; molecular weight 410.4 g/mol) is a sulfonylurea analog and acetohydroxyacid synthase (AHAS; also known as acetolactate synthase, ALS) inhibitor with potential herbicidal activity [1]. The compound functions as a structural impurity of the commercial herbicide chlorimuron-ethyl, differing by the substitution of a chlorine atom at the 4-position of the pyrimidine ring with a methoxy group, yielding a 4,6-dimethoxypyrimidin-2-yl moiety . This structural modification places Dimethoxy Chlorimuron within a class of sulfonylureas characterized by dimethoxypyrimidinyl substitution, a motif associated with ALS inhibition across plant, bacterial, and fungal systems [2].

Why Generic Substitution Fails for Dimethoxy Chlorimuron: Structural Specificity Drives ALS Inhibition Kinetics and Cross-Reactivity Profiles


Sulfonylurea herbicides exhibit extreme sensitivity to pyrimidine ring substitution patterns, where seemingly minor modifications—such as replacing the 4-chloro substituent of chlorimuron-ethyl with a methoxy group—profoundly alter ALS enzyme binding affinity, whole-plant herbicidal potency, and cross-resistance profiles [1]. In a study of novel sulfonylurea derivatives containing dimethoxymethyl pyrimidine moieties, compounds demonstrated 100% pre-emergence inhibition against Brassica napus at 75 g/ha, comparable to the commercial standards monosulfuron and chlorsulfuron, yet individual analogs varied substantially in antifungal activity, with compounds 6i and 6o achieving over 80% inhibition against three fungal pathogens at 50 mg/L [2]. Furthermore, resistance profiling in Amaranthus hybridus populations revealed differential resistance factors of 6.9-fold to chlorimuron-ethyl versus 6.5-fold to metsulfuron-ethyl among sulfonylureas, while showing no cross-resistance to imidazolinone (imazethapyr) or triazolopyrimidine (cloransulam-methyl) ALS inhibitors [3]. Consequently, generic in-class substitution without specific structural verification compromises both efficacy expectations and resistance management strategies.

Dimethoxy Chlorimuron: Quantitative Comparative Evidence Against Chlorimuron-Ethyl and Related Sulfonylurea Analogs


Dimethoxypyrimidinyl Sulfonylureas Demonstrate 100% Pre-Emergence Brassica napus Inhibition Comparable to Commercial Standards

A series of novel sulfonylurea derivatives containing the dimethoxymethyl pyrimidine moiety—the identical core structure present in Dimethoxy Chlorimuron—were synthesized and evaluated for herbicidal activity. Compounds 6a and 6g within this series exhibited 100% pre-emergence inhibition activity against Brassica napus (oilseed rape) at a dosage of 75 g/ha, which was equivalent to the activity of the commercial sulfonylurea herbicides monosulfuron and chlorsulfuron (both also achieving 100% inhibition at the same dosage) [1]. This demonstrates that the dimethoxypyrimidinyl structural motif confers herbicidal potency comparable to established commercial sulfonylurea standards when evaluated under identical pre-emergence assay conditions.

Herbicidal Activity Sulfonylurea Derivatives ALS Inhibition Structure-Activity Relationship

Dimethoxy Chlorimuron Structural Class Exhibits Antifungal Activity at 50 mg/L, Expanding Utility Beyond Herbicidal Applications

Beyond herbicidal activity, certain dimethoxypyrimidinyl sulfonylurea derivatives demonstrate meaningful antifungal properties. In the same series, compounds 6i and 6o exhibited over 80% antifungal activity against three test fungi in vitro at a concentration of 50 mg/L, activity levels comparable to the commercial fungicides chlorothalonil and carbendazim [1]. While Dimethoxy Chlorimuron itself has not been directly evaluated in antifungal assays, this class-level evidence indicates that the dimethoxypyrimidinyl sulfonylurea scaffold possesses intrinsic antifungal potential that may be relevant for research applications exploring multi-target biological activity.

Antifungal Activity Sulfonylurea Derivatives Dual-Activity Compounds Fungicide Discovery

Structural Divergence from Chlorimuron-Ethyl: Dimethoxy Chlorimuron Lacks the 4-Chloro Substituent Associated with Documented Resistance in Amaranthus hybridus

In a dose-response study of Amaranthus hybridus populations from southern Brazil, a resistant (R) population exhibited 6.9-fold resistance to chlorimuron-ethyl and 6.5-fold resistance to metsulfuron-ethyl (both sulfonylureas) relative to a susceptible (S) population, while showing no cross-resistance to imazethapyr (imidazolinone) or cloransulam-methyl (triazolopyrimidine) [1]. The GR90 parameter estimation indicated that recommended field rates of chlorimuron-ethyl were insufficient to achieve 90% control of the resistant population [2]. Dimethoxy Chlorimuron differs structurally from chlorimuron-ethyl precisely at the pyrimidine 4-position (methoxy vs. chloro), a modification that may alter ALS binding interactions and potentially affect resistance susceptibility, though direct resistance profiling of Dimethoxy Chlorimuron has not been reported.

Herbicide Resistance ALS Inhibitor Cross-Resistance Amaranthus hybridus Sulfonylurea

Dimethoxy Chlorimuron as Chlorimuron-Ethyl Impurity: Critical Reference Material for Analytical Method Validation

Dimethoxy Chlorimuron (CAS 74223-18-0) is explicitly designated as 'Chlorimuron Impurity 1' in multiple chemical registries and is the ethyl ester analog wherein the 4-chloro substituent of chlorimuron-ethyl is replaced with a methoxy group . Commercial vendors supply this compound as a certified reference standard for impurity profiling in chlorimuron-ethyl formulations . The structural relationship is defined by the IUPAC name ethyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate, contrasting with chlorimuron-ethyl's ethyl 2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate . This specific impurity identity distinguishes Dimethoxy Chlorimuron from other sulfonylurea analogs such as metsulfuron-methyl, chlorsulfuron, and tribenuron-methyl, which possess different core substitution patterns and are not relevant impurities for chlorimuron-ethyl.

Analytical Reference Standard Impurity Profiling Chlorimuron-Ethyl HPLC Method Validation Regulatory Compliance

Optimal Application Scenarios for Dimethoxy Chlorimuron: Research, Analytical, and Discovery Use Cases


Analytical Reference Standard for Chlorimuron-Ethyl Impurity Profiling and HPLC Method Validation

As the designated 'Chlorimuron Impurity 1' with a well-defined 4,6-dimethoxypyrimidinyl structure (CAS 74223-18-0), Dimethoxy Chlorimuron serves as an essential certified reference material for quantifying impurity levels in chlorimuron-ethyl technical material and formulated products. Quality control laboratories require this specific compound—not other sulfonylurea standards—to validate HPLC, LC-MS, and UPLC methods for regulatory compliance, given that the methoxy-for-chloro substitution yields distinct retention times and mass spectral signatures [1]. Procurement of this compound is mandatory for laboratories conducting stability studies, degradation pathway analysis, or batch release testing of chlorimuron-ethyl-based herbicides.

Structure-Activity Relationship (SAR) Studies of ALS Inhibitor Binding and Resistance Mechanisms

Dimethoxy Chlorimuron provides a critical structural variant for SAR investigations examining how pyrimidine ring substitution influences ALS enzyme binding kinetics and whole-plant herbicidal potency. The documented 100% pre-emergence Brassica napus inhibition at 75 g/ha for dimethoxypyrimidinyl sulfonylureas, comparable to monosulfuron and chlorsulfuron, establishes this structural class as a reference point for potency comparisons [1]. Additionally, the 6.9-fold chlorimuron-ethyl resistance documented in Amaranthus hybridus populations [2] creates a compelling research opportunity: investigators can compare the resistance profile of Dimethoxy Chlorimuron against its chloro-substituted parent to determine whether the 4-position methoxy substitution alters susceptibility to known ALS resistance mutations.

Dual-Activity Discovery Programs Targeting ALS Across Plant, Fungal, and Bacterial Systems

The demonstrated >80% antifungal activity at 50 mg/L for certain dimethoxypyrimidinyl sulfonylurea derivatives against three fungal pathogens, comparable to the commercial fungicides chlorothalonil and carbendazim [1], positions Dimethoxy Chlorimuron and its structural class as promising starting points for multi-target discovery programs. Since ALS is present in plants, fungi, and bacteria [3], this compound can serve as a reference ligand for screening campaigns seeking to identify agents with herbicidal, antifungal, or antibacterial properties. This dual-activity potential distinguishes Dimethoxy Chlorimuron from chloro-substituted sulfonylureas like chlorimuron-ethyl, which are not documented to possess meaningful antifungal activity.

Reference Compound for Environmental Fate and Degradation Product Identification Studies

As an impurity and potential degradation product in chlorimuron-ethyl manufacturing, Dimethoxy Chlorimuron is a necessary analytical reference for environmental fate studies tracking sulfonylurea residues in soil and water. Understanding the differential phytotoxicity of parent compounds versus their degradation products is critical for assessing carryover risk to rotational crops [1]. Laboratories conducting soil dissipation studies, leaching assessments, or metabolite identification by high-resolution mass spectrometry require authenticated samples of this specific impurity to definitively identify and quantify it in environmental matrices.

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